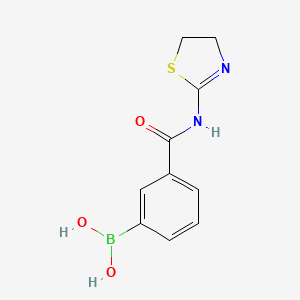![molecular formula C12H15NO3 B1387120 (2S)-2-[(4-乙基苯基)甲酰氨基]丙酸 CAS No. 1160504-55-1](/img/structure/B1387120.png)
(2S)-2-[(4-乙基苯基)甲酰氨基]丙酸
描述
(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a formamido group attached to the alpha carbon of the amino acid backbone, with an ethyl-substituted phenyl ring as a side chain
科学研究应用
(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemistry: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Chemistry: It serves as an intermediate in the synthesis of various fine chemicals and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Ethylphenyl)formamido]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-alanine and 4-ethylbenzaldehyde.
Formation of Schiff Base: The amino group of (S)-alanine reacts with 4-ethylbenzaldehyde to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Formylation: The amine is subsequently formylated using formic acid or a formylating reagent to produce (2S)-2-[(4-Ethylphenyl)formamido]propanoic acid.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-[(4-Ethylphenyl)formamido]propanoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the formamido group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Nitro, halogen, or other substituted aromatic compounds.
作用机制
The mechanism of action of (2S)-2-[(4-Ethylphenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The ethyl-substituted phenyl ring may also contribute to hydrophobic interactions with target molecules.
相似化合物的比较
Similar Compounds
(2S)-2-[(4-Methylphenyl)formamido]propanoic acid: Similar structure with a methyl group instead of an ethyl group.
(2S)-2-[(4-Chlorophenyl)formamido]propanoic acid: Contains a chlorine substituent on the phenyl ring.
(2S)-2-[(4-Methoxyphenyl)formamido]propanoic acid: Features a methoxy group on the phenyl ring.
Uniqueness
(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacokinetic and pharmacodynamic properties compared to similar compounds.
属性
IUPAC Name |
(2S)-2-[(4-ethylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-9-4-6-10(7-5-9)11(14)13-8(2)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRGQAFPMKPOQF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


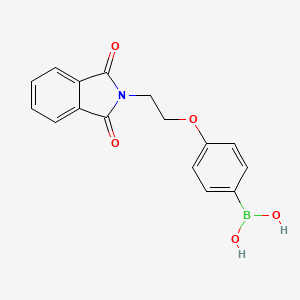
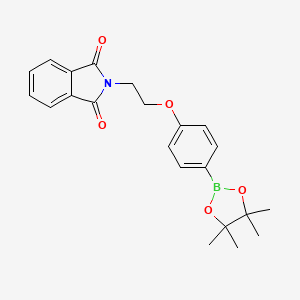
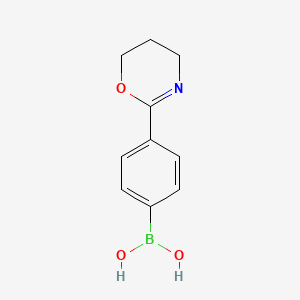
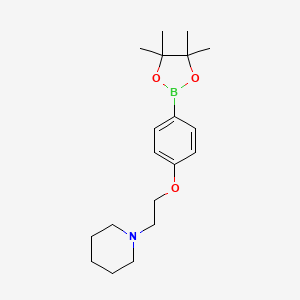
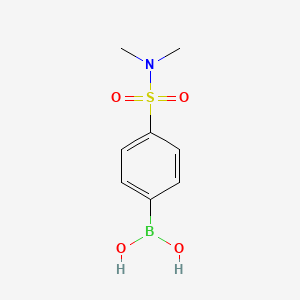
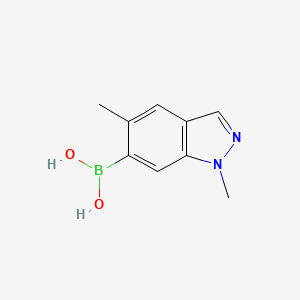
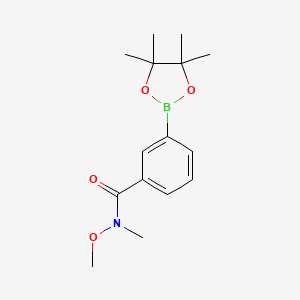
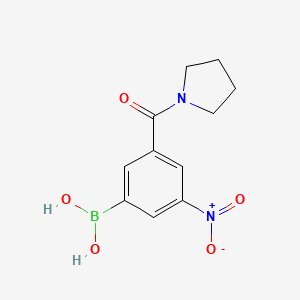
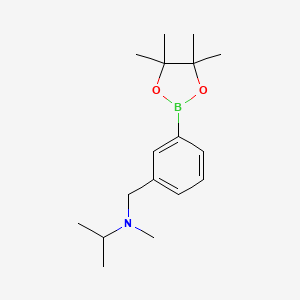
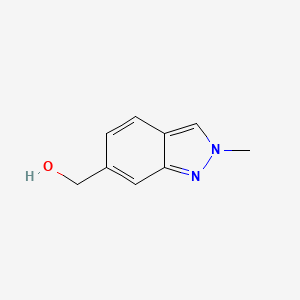
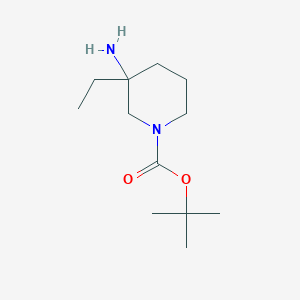
![3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid](/img/structure/B1387053.png)
![Imidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1387057.png)
